molecular formula C8H11F3N2O B2951098 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol CAS No. 1174851-04-7

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol

Cat. No.: B2951098
CAS No.: 1174851-04-7
M. Wt: 208.184
InChI Key: XKOLFXORWGQZIB-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is a chemical compound characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a trifluoroethanol moiety

Preparation Methods

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound lacks the trifluoroethanol moiety and has different chemical properties and reactivity.

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propanol: This compound has a propanol group instead of trifluoroethanol, leading to variations in its physical and chemical properties.

The uniqueness of this compound lies in its trifluoroethanol moiety, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLFXORWGQZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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